molecular formula C19H21N3O6 B11270376 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide

Cat. No.: B11270376
M. Wt: 387.4 g/mol
InChI Key: GPRXSUOOFAKDJJ-RGVLZGJSSA-N
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Description

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of methoxy, nitro, and ethyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2-(4-ethyl-2-nitrophenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide intermediate is then subjected to a condensation reaction with 2,3-dimethoxybenzaldehyde under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound’s effects are mediated through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide

Uniqueness

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interaction with biological targets. This distinct structure may result in different biological activities and chemical properties compared to its analogs.

By understanding the detailed synthesis, reactions, applications, and mechanisms of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C19H21N3O6

Molecular Weight

387.4 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(4-ethyl-2-nitrophenoxy)acetamide

InChI

InChI=1S/C19H21N3O6/c1-4-13-8-9-16(15(10-13)22(24)25)28-12-18(23)21-20-11-14-6-5-7-17(26-2)19(14)27-3/h5-11H,4,12H2,1-3H3,(H,21,23)/b20-11+

InChI Key

GPRXSUOOFAKDJJ-RGVLZGJSSA-N

Isomeric SMILES

CCC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC=C2)OC)OC)[N+](=O)[O-]

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C(=CC=C2)OC)OC)[N+](=O)[O-]

Origin of Product

United States

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